N-[2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide
Description
N-[2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives
Properties
IUPAC Name |
N-[2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-25-8-10-27(11-9-25)13-15-4-5-18(29-3)17(12-15)24-21(28)16-6-7-22-20-19(16)23-14-26(20)2/h4-7,12,14H,8-11,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQFKCQOPTVKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)OC)NC(=O)C3=C4C(=NC=C3)N(C=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide typically involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core and subsequent functionalization. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde to form the imidazo[4,5-b]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.
Substitution: The piperazine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the piperazine group can result in various substituted derivatives .
Scientific Research Applications
N-[2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N2-(2-(Isopropylsulfonyl)phenyl)-N4-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)-1,3,5-triazine-2,4-diamine: Shares structural similarities but differs in the triazine core.
Other Imidazo[4,5-b]pyridine Derivatives: Various derivatives with different substituents on the imidazo[4,5-b]pyridine core
Uniqueness
N-[2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
